
Ginsenoside Rh1
描述
三七皂苷 B2 是一种从三七 (Panax notoginseng (Burk.) F. H. Chen) 根须中分离得到的次要皂苷。 其化学结构被阐明为达玛烷-20(22)-烯-3β,12β,25-三醇-6-O-β-D-吡喃葡萄糖苷 ,代表了一种新型的达玛烷皂苷 .
准备方法
合成路线: 三七皂苷 B2 可以通过特定的化学途径合成。 详细的合成路线尚未广泛报道。
工业生产: 关于三七皂苷 B2 的大规模工业生产方法的信息有限。
化学反应分析
反应: 三七皂苷 B2 可能发生各种反应,包括氧化、还原和取代。 具体的条件和试剂尚未公开。
主要产物: 这些反应产生的产物尚未得到广泛研究。
科学研究应用
Cardiovascular Applications
Mechanisms in Endothelial Health
Ginsenoside Rh1 has been shown to play a protective role against oxidative stress and apoptosis in vascular endothelial cells. A study demonstrated that Rh1 treatment improved cell viability and proliferation in oxidized low-density lipoprotein (ox-LDL)-treated human vascular endothelial cells. The compound activates the nuclear erythroid 2-related factor 2/heme oxygenase-1 signaling pathway, which is crucial for mitigating oxidative stress and promoting cell survival .
Table 1: Effects of this compound on Vascular Endothelial Cells
Parameter | Control (ox-LDL) | Rh1 Treatment |
---|---|---|
Cell Viability (%) | Decreased | Increased |
Apoptosis Rate (%) | Increased | Decreased |
Nrf2 Protein Levels | Low | High |
BAX/BCL-2 Ratio | High | Low |
Neuroprotective Effects
Cognitive Function Improvement
this compound exhibits significant neuroprotective properties, particularly in models of cognitive dysfunction. In a study involving scopolamine-induced cognitive deficits in mice, Rh1 administration improved performance in memory tasks such as the Morris water maze and object recognition tests. The compound was found to enhance cholinergic function and reduce oxidative stress markers in the hippocampus .
Table 2: Neuroprotective Effects of this compound
Test | Control (Scopolamine) | Rh1 Treatment |
---|---|---|
Object Recognition (%) | Decreased | Increased |
Morris Water Maze Latency (s) | Increased | Decreased |
AChE Activity (U/mg protein) | High | Low |
SOD Activity (U/mg protein) | Low | High |
Anticancer Properties
Inhibition of Cancer Cell Growth
this compound has also been studied for its anticancer effects, particularly against gastric cancer and colorectal cancer. In vitro studies revealed that Rh1 inhibits the proliferation and migration of gastric cancer cells by downregulating the transforming growth factor-beta/Smad signaling pathway. In xenograft models, Rh1 treatment resulted in reduced tumor growth and increased apoptosis among cancer cells .
Table 3: Anticancer Effects of this compound
Cancer Type | Effect Observed | Mechanism of Action |
---|---|---|
Gastric Cancer | Inhibition of growth | TGF-β/Smad pathway inhibition |
Colorectal Cancer | Reduced migration | MAPK pathway inhibition |
General Cytotoxicity | IC50 values | Varies by cell line; potent against P388 |
作用机制
靶标: 三七皂苷 B2 与分子靶标相互作用,但其精确机制尚未完全阐明。
通路: 需要进一步的研究来了解三七皂苷 B2 发挥其作用的途径。
相似化合物的比较
独特性: 三七皂苷 B2 由于其特定的结构和生物活性而脱颖而出。
类似化合物: 其他相关化合物包括人参皂苷-Rh1 和人参皂苷-Re.
生物活性
Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the pharmacological effects of this compound, highlighting its anti-inflammatory, anti-cancer, and immunomodulatory properties based on various research studies.
Overview of this compound
This compound is a hydrolyzed form of ginsenoside that is commonly found in red ginseng. It has been shown to exhibit a range of biological activities including:
- Anti-inflammatory effects
- Antitumor activity
- Immunomodulation
Antiallergic and Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties. In a study involving RAW264.7 cells, Rh1 was shown to inhibit histamine release from rat peritoneal mast cells and reduce IgE-mediated passive cutaneous anaphylaxis (PCA) reactions in mice. Specifically, it demonstrated an 87% inhibition rate at a dosage of 25 mg/kg, surpassing the efficacy of disodium cromoglycate (31% inhibition at the same dosage) .
Mechanisms of Action:
- Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
- Suppression of NF-kappaB activation, which plays a critical role in inflammatory responses.
Anticancer Effects
This compound has been extensively studied for its anticancer potential, particularly against colorectal cancer (CRC) and gastric cancer.
Colorectal Cancer
In vitro studies demonstrated that this compound inhibits the migration and invasion of CRC cells (SW620). The compound was found to suppress matrix metalloproteinases (MMPs), specifically MMP1 and MMP3, while promoting the expression of tissue inhibitor of metalloproteinases (TIMP3). Additionally, it was shown to deactivate the mitogen-activated protein kinase (MAPK) signaling pathway .
Key Findings:
- In vitro: Significant reduction in cell migration and invasion.
- In vivo: In a nude mouse xenograft model, treatment with 20 mg/kg of Rh1 resulted in decreased tumor volume and weight after 35 days .
Gastric Cancer
This compound also inhibited gastric cancer cell growth by targeting the TGF-β/Smad signaling pathway. This pathway is crucial for cell growth and differentiation, indicating that Rh1 may serve as a therapeutic agent for gastric cancer treatment .
Immunomodulatory Effects
This compound has been shown to modulate immune responses through various mechanisms:
- It enhances the production of pro-inflammatory cytokines like TNF-α while inhibiting others such as IL-6 and IL-17 in different cell lines.
- In THP-1 cells, Rh1 was found to attenuate MAPK signaling pathways, which are involved in inflammatory responses .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
属性
IUPAC Name |
2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQNTCRNSXYLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rh1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63223-86-9 | |
Record name | 63223-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ginsenoside Rh1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。